molecular formula C7H8BrNO B097223 2-Bromo-4-ethoxypyridine CAS No. 17117-13-4

2-Bromo-4-ethoxypyridine

Cat. No.: B097223
CAS No.: 17117-13-4
M. Wt: 202.05 g/mol
InChI Key: KHYRTLFFJPCFQC-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxypyridine: is an organic compound with the molecular formula C7H8BrNO . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by a bromine atom and an ethoxy group, respectively. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-ethoxypyridine can be synthesized through several methods. One common method involves the bromination of 4-ethoxypyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-4-ethoxypyridine is utilized in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethoxypyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the 2-position is highly reactive, making it a suitable site for substitution reactions. The ethoxy group at the 4-position can undergo various transformations, contributing to the compound’s versatility in chemical syntheses .

Comparison with Similar Compounds

    2-Bromo-4-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Chloro-4-ethoxypyridine: Similar structure but with a chlorine atom instead of a bromine atom.

    4-Ethoxypyridine: Lacks the bromine atom at the 2-position.

Uniqueness: 2-Bromo-4-ethoxypyridine is unique due to the combination of the bromine atom and the ethoxy group, which imparts distinct reactivity and properties. This combination allows for selective reactions and the formation of diverse products, making it valuable in various chemical syntheses and research applications .

Properties

IUPAC Name

2-bromo-4-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYRTLFFJPCFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864748
Record name 2-Bromo-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-4-nitropyridine (1.0 g) in ethanol (5 ml) was added a solution of sodium ethoxide in ethanol (20%, 2 ml), and the resultant mixture was stirred at 85° C. for 1.5 hours. After cooling, the mixture was diluted with dichloromethane and washed with water and brine. The separated organic layer was dried over sodium sulfate and evaporated under reduced pressure to give 2-bromo-4-ethoxypyridine (927 mg).
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1 g
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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